An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-3-methylthiophene
An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-3-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Acetyl-3-methylthiophene. The information is curated to support research and development activities, offering detailed data, experimental methodologies, and visualizations of key chemical processes.
Core Chemical Properties and Data
2-Acetyl-3-methylthiophene is an aromatic ketone and a derivative of thiophene.[1] It is a useful chemical compound with a variety of research applications.[2] The following tables summarize its key physical, chemical, and safety properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 13679-72-6 | [2][3] |
| Molecular Formula | C₇H₈OS | [3] |
| Molecular Weight | 140.20 g/mol | |
| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |
| Boiling Point | 98-99 °C at 14 mmHg | [1] |
| Density | 1.124 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.562 | [1] |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| Water Solubility | Predicted: 1510 mg/L @ 25 °C (est.) | [4] |
| logP (Octanol/Water Partition Coefficient) | Predicted: 2.259 | [5] |
Table 2: Identifiers and Descriptors
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | 1-(3-methylthiophen-2-yl)ethan-1-one | [3][4] |
| InChI | 1S/C7H8OS/c1-5-3-4-9-7(5)6(2)8/h3-4H,1-2H3 | |
| InChIKey | YBJDKNXEWQSGEL-UHFFFAOYSA-N | |
| SMILES | CC(=O)c1sccc1C | |
| EC Number | 237-179-1 | [2] |
| PubChem Substance ID | 24855009 |
Experimental Protocols
Synthesis of 2-Acetyl-3-methylthiophene via Friedel-Crafts Acylation
The most probable synthetic route for 2-Acetyl-3-methylthiophene is the Friedel-Crafts acylation of 3-methylthiophene. This electrophilic aromatic substitution involves the reaction of 3-methylthiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Disclaimer: The following protocol is a representative example based on established procedures for the Friedel-Crafts acylation of thiophene and its derivatives.[6][7][8][9][10] Researchers should adapt and optimize the conditions for their specific laboratory setup and scale.
Materials:
-
3-Methylthiophene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride), suspend anhydrous aluminum chloride in the anhydrous solvent. Cool the mixture in an ice bath to 0-5 °C.
-
Formation of Acylium Ion: Slowly add acetyl chloride to the stirred suspension. An exothermic reaction will occur, leading to the formation of the acylium ion electrophile.
-
Acylation Reaction: To the cooled mixture, add a solution of 3-methylthiophene in the anhydrous solvent dropwise from the addition funnel, maintaining the temperature between 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 2-Acetyl-3-methylthiophene.
Caption: Workflow for the synthesis of 2-Acetyl-3-methylthiophene.
Spectroscopic Data and Analysis
Detailed spectroscopic data is crucial for the identification and characterization of 2-Acetyl-3-methylthiophene.
Table 3: Spectroscopic Data
| Technique | Data | Source(s) |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available. | [3] |
| ¹H NMR | No specific data found for 2-Acetyl-3-methylthiophene. Expected signals for thiophene ring protons, acetyl protons, and methyl protons. | [11][12][13] |
| ¹³C NMR | No specific data found for 2-Acetyl-3-methylthiophene. Expected signals for carbonyl carbon, thiophene ring carbons, acetyl carbon, and methyl carbon. | [14] |
| Infrared (IR) Spectroscopy | No specific data found for 2-Acetyl-3-methylthiophene. Expected characteristic absorptions for C=O stretching, C-H stretching (aromatic and aliphatic), and thiophene ring vibrations. | [11][12][15] |
Expected Spectroscopic Features
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring. A singlet with an integration of three protons would correspond to the acetyl group's methyl protons, and another singlet with an integration of three protons would correspond to the methyl group attached to the thiophene ring.
-
¹³C NMR: The spectrum should display a signal for the carbonyl carbon in the downfield region (typically >190 ppm). Several signals would be present for the four carbons of the thiophene ring, and two signals in the aliphatic region for the acetyl methyl carbon and the ring-substituted methyl carbon.
-
IR Spectroscopy: A strong absorption band is expected around 1660-1700 cm⁻¹ corresponding to the C=O stretching of the ketone. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. Vibrations associated with the thiophene ring are also expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum of 2-Acetyl-3-methylthiophene is available from the NIST WebBook.[3] The molecular ion peak (M⁺) would be observed at m/z = 140. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 125, and the loss of an acetyl group (M-43) to give a fragment at m/z = 97.
Biological and Pharmacological Context
While no specific signaling pathways involving 2-Acetyl-3-methylthiophene have been detailed in the literature, thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[16][17] The metabolism of thiophene-containing drugs can sometimes lead to the formation of reactive metabolites.[18] Therefore, the biological evaluation of novel thiophene derivatives is a critical step in drug discovery and development.
The following diagram illustrates a generalized workflow for the biological evaluation of a thiophene derivative like 2-Acetyl-3-methylthiophene.
Caption: A general workflow for the biological evaluation of thiophene compounds.
References
- 1. 2-Acetyl-3-methylthiophene | 13679-72-6 [chemicalbook.com]
- 2. 2-Acetyl-3-methylthiophene - High purity | EN [georganics.sk]
- 3. 2-Acetyl-3-methylthiophene [webbook.nist.gov]
- 4. 2-acetyl-3-methyl thiophene, 13679-72-6 [thegoodscentscompany.com]
- 5. 2-Acetyl-3-methylthiophene (CAS 13679-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. Khan Academy [khanacademy.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 16. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
